(3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone

Catalog No.
S7136544
CAS No.
M.F
C13H16BrNO3
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-metho...

Product Name

(3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone

IUPAC Name

(3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C13H16BrNO3/c1-18-12-6-11(8-16)15(7-12)13(17)9-3-2-4-10(14)5-9/h2-5,11-12,16H,6-8H2,1H3/t11-,12+/m0/s1

InChI Key

KNYXYKPYNRCCBZ-NWDGAFQWSA-N

Canonical SMILES

COC1CC(N(C1)C(=O)C2=CC(=CC=C2)Br)CO

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)Br)CO
(3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is a pharmaceutical compound belonging to the class of opioids and is commonly known as Brorphine. Brorphine is a synthetic analogue of the popular analgesic and opioid agonist drug, codeine. Brorphine has a high potency as an opioid agonist hence its increasing use in medical research and practice. This paper provides important information on Brorphine, focusing on its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Brorphine is a synthetic opioid agonist that was first synthesized in 2019 in China. Its chemical structure consists of a pyrrolidine ring, a brominated phenyl ring, and a ketone group. Like other opioids, Brorphine acts on the central nervous system to relieve pain and induce feelings of pleasure, relaxation, and euphoria. Its high potency as an opioid agonist is attributed to its structural similarity to codeine, a popular drug whose structure is known to be active in the brain's opioid receptors.
Brorphine is a white or off-white powder that is soluble in water. It has a molecular formula of C17H20BrNO3 and a molecular weight of 384.26g/mol. Its melting point is 170-175℃. Brorphine has a purity level of up to 98%. It is notable for its high potency and affinity to mu-opioid receptors.
Brorphine is synthesized from Codeine using a multistep process that involves the oxidation of the hydroxyl group on codeine using oxone. The resulting compound, norcodeine, is then transformed into norbuprenorphine, which, upon reaction with bromine in acetic acid, yields Brorphine. Its purity is determined using different techniques, including high-performance liquid chromatography (HPLC).
Brorphine can be quantified using specific analytical methods such as Gas Chromatography Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR). These methods provide the unique finger-print of Brorphine.
Brorphine has high potency and affinity to mu-opioid receptors in the brain. It produces analgesia, sedation, and euphoria, which are all typical of opioid agonists. Its biological effects are similar to those of other opioids, including morphine, fentanyl, and oxycodone.
Brorphine's research on toxicity and safety is still limited. However, preliminary studies suggest that Brorphine's toxicity is similar to that of other synthetic opioid agonists. Its usage in experimental animals identifies a narrow therapeutic margin. Nonetheless, comprehensive safety and toxicity studies are still required before Brorphine can be considered safe for human use.
Brorphine is increasingly being used in both preclinical and clinical research as an analgesic agent. Its high potency and affinity to mu-opioid receptors make it a valuable tool in the development of therapeutic drugs for the management of acute and chronic pain. Recently published works have proposed suggested usage in the treatment of depression and anxiety.
Currently, scientific research on Brorphine is still limited. Most studies have been pre-clinical involving the investigation of the drug in experimental animals. Additionally, from the few clinical studies, Brorphine shows promise in the management of pain, depression and anxiety and requires further study before confirmation.
Brorphine has potential implications in various fields, including medical and pharmaceutical industries. Its high potency and affinity to mu-opioid receptors can aid in the development of analgesics with fewer adverse effects, pain relief, and anxiety management. The development of opioid agonists that have a lower potential for abuse and addiction is also an area of interest. Brorphine also has potential uses as a synthetic opioid agonist in medical research.
Limitations:
Some of the limitations of Brorphine include its restricted usage due to its narcotic properties. It is not recommended for recreational usage as it can cause early addiction and dependency.
for the further research on Brorphine involve focusing on pre-clinical and clinical studies for analgesic development. A more comprehensive study is required to understand the mechanism of action of Brorphine better. This will help in the development of drugs with fewer adverse side effects and lower addiction potential. Additionally, Brorphine's potential usage as a mood stabilizer and antidepressant can be further investigated through animal studies with well-formulated hypothesis and methodology. An analytical method with greater specificity and precision for quantification of Brorphine in plasma samples is also a future direction that could improve preclinical pharmacokinetic studies.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.03136 g/mol

Monoisotopic Mass

313.03136 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-26

Explore Compound Types